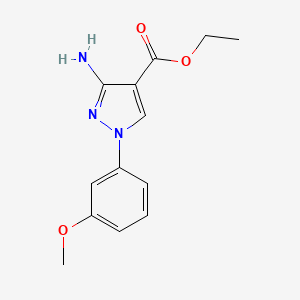

Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a methoxy group at the 3-position of the phenyl ring and an amino group at the 3-position of the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-methoxybenzaldehyde and hydrazine hydrate.

Reaction Steps: The process involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The final step is the esterification of the carboxylic acid group.

Conditions: The reaction is usually carried out under acidic conditions, often using a catalytic amount of an acid such as hydrochloric acid or sulfuric acid.

Industrial Production Methods:

Scale-Up: Industrial production involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization.

Safety and Environmental Considerations: Industrial synthesis must also address safety concerns, such as handling of hazardous reagents and waste management, to ensure compliance with environmental regulations.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in Ethyl 3-nitro-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate.

Reduction: The nitro group can be reduced to an amine, yielding Ethyl 3,5-diamino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Typical reducing agents are iron powder, tin chloride, and hydrogen gas.

Substitution: Nucleophiles such as halides or alkoxides can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Nitro derivatives.

Reduction Products: Diamino derivatives.

Substitution Products: Various substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic applications. The compound's structural features suggest it may exhibit biological activity relevant to several diseases.

- Anti-inflammatory Properties : Preliminary studies indicate that derivatives of pyrazole compounds can possess anti-inflammatory effects. Research into the specific mechanisms of action of this compound is ongoing, focusing on its ability to inhibit pro-inflammatory cytokines and enzymes .

- Anticancer Activity : Some studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells. This compound is being evaluated for its efficacy against various cancer cell lines, with promising results indicating a potential role in cancer therapy .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry, particularly as a potential pesticide or herbicide. Compounds with similar structures have demonstrated effectiveness against specific pests and pathogens, suggesting that this compound could be evaluated for similar uses.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal explored the anti-inflammatory properties of various pyrazole derivatives, including this compound. The findings indicated that the compound significantly reduced inflammation markers in vitro and showed promise in animal models of inflammatory diseases .

Case Study 2: Anticancer Activity

In another research project, the compound was tested against breast cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings suggest a potential mechanism for its anticancer properties and warrant further investigation into its application as an anticancer agent .

Mechanism of Action

The mechanism by which Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific biological target. For example, in the case of anticancer activity, the compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular pathways involved can include apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.

Comparison with Similar Compounds

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure with the methoxy group at the 4-position of the phenyl ring.

Ethyl 3-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure with the methoxy group at the 2-position of the phenyl ring.

Ethyl 3-amino-1-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness: Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methoxy group at the 3-position enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets.

Biological Activity

Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS: 1956369-24-6) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and various applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with methoxy-substituted phenyl groups. The general synthetic route includes:

- Formation of the pyrazole core.

- Introduction of the carboxylate group.

- Alkylation with ethyl halides to achieve the final compound structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. This compound exhibits notable activity against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : Induces apoptosis and enhances caspase-3 activity, demonstrating significant cytotoxic effects at micromolar concentrations .

- Liver Cancer (HepG2) : Shows promising antiproliferative effects, suggesting its potential as a therapeutic agent in liver malignancies .

The mechanism by which this compound exerts its anticancer effects may involve:

- Microtubule Destabilization : Similar analogs have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase Activation : The compound may activate apoptotic pathways, as evidenced by increased caspase-3 activity .

Comparative Biological Activity

A comparison of this compound with other pyrazole derivatives reveals its unique position in terms of efficacy and specificity against cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | ~1.0 | Apoptosis induction |

| Compound A (similar structure) | HepG2 | ~5.0 | Microtubule destabilization |

| Compound B (different substituent) | MDA-MB-231 | ~10.0 | Caspase activation |

Study 1: Apoptosis Induction in Breast Cancer Cells

In a controlled laboratory setting, researchers evaluated the effects of this compound on MDA-MB-231 cells. The study found that treatment with the compound at concentrations of 1.0 μM resulted in significant morphological changes indicative of apoptosis, alongside increased caspase activity .

Study 2: Antiproliferative Effects on Liver Cancer Cells

Another investigation focused on HepG2 cells, where the compound demonstrated substantial antiproliferative effects at concentrations below 10 μM. The results suggest that this pyrazole derivative could be further explored as a lead compound for liver cancer therapy .

Chemical Reactions Analysis

Reductive Amination and Alkylation

The primary amino group at the 3-position undergoes reductive amination with aldehydes or ketones. For example:

-

Reaction with pyrazine-2-carboxaldehyde in dichloromethane (DCM) with sodium triacetoxyborohydride and acetic acid yields ethyl 1-phenyl-3-[(2-pyrazinylmethyl)amino]-1H-pyrazole-4-carboxylate .

-

Conditions : Room temperature, overnight stirring.

-

Yield : Purified via MDAP HPLC, though exact yield is unspecified .

This reaction highlights the amino group's nucleophilicity, forming secondary amines under mild conditions.

Cyclization and Heterocycle Formation

The amino group participates in cyclization reactions to form fused heterocycles:

-

Ultrasonic-assisted four-component reactions with aldehydes, pyruvic acid esters, and other amines yield 7-azolylamino-substituted tetrahydroazolopyrimidines under pseudo four-component conditions .

-

Example : Reaction with pyrazine-2-carboxaldehyde and ethyl cyanoacetate under ultrasonication in acetic acid produces ethyl 3-cyano-7-((4-cyano-3-substituted-1H-pyrazol-5-yl)amino)-2-substituted-5-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylates .

-

Conditions : Room temperature, 120 min.

-

Table 1: Cyclization Reaction Outcomes

| Reactants | Product Class | Yield | Conditions |

|---|---|---|---|

| Pyrazine-2-carboxaldehyde | Tetrahydroazolopyrimidines | 45–80% | Ultrasonication, acetic acid |

| Aromatic aldehydes | Azolopyrimidines with cyano groups | 60–75% | Microwave, 80°C |

Ester Hydrolysis and Functionalization

The ethyl ester at the 4-position can be hydrolyzed to the carboxylic acid or transesterified:

-

Hydrolysis : Treatment with aqueous NaOH or HCl yields the free carboxylic acid, though specific data for this compound is limited. General ester reactivity applies.

-

Transesterification : Reacting with alcohols in acidic or basic conditions can replace the ethyl group with other alkyl chains.

Electrophilic Aromatic Substitution

-

Nitration : Likely occurs at the phenyl ring’s para position under mixed acid conditions.

-

Halogenation : Bromination or chlorination using reagents like NBS or Cl₂/FeCl₃ .

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form complex scaffolds:

-

With 3-amino-1,2,4-triazole and pyruvic acid esters : Forms 4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines via pseudo four-component reactions under ultrasonication .

-

With β-enamino diketones and arylhydrazines : Produces regioselective pyrazole derivatives through cyclocondensation .

Coupling Reactions

The amino group facilitates palladium-catalyzed cross-coupling:

Properties

IUPAC Name |

ethyl 3-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-16(15-12(11)14)9-5-4-6-10(7-9)18-2/h4-8H,3H2,1-2H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCUSTCIBHAIIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1N)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.